4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate
Brand Name: Vulcanchem
CAS No.: 181647-10-9
VCID: VC20792461
InChI: InChI=1S/C28H35NO4/c1-3-29(22-23-16-18-26(32-2)19-17-23)20-10-11-21-33-27(30)28(31,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4,6-7,12-13,16-19,25,31H,3,5,8-9,14-15,20-22H2,1-2H3
SMILES: CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=C(C=C3)OC
Molecular Formula: C28H35NO4
Molecular Weight: 449.6 g/mol

4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate

CAS No.: 181647-10-9

Cat. No.: VC20792461

Molecular Formula: C28H35NO4

Molecular Weight: 449.6 g/mol

* For research use only. Not for human or veterinary use.

4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate - 181647-10-9

Specification

CAS No. 181647-10-9
Molecular Formula C28H35NO4
Molecular Weight 449.6 g/mol
IUPAC Name 4-[ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Standard InChI InChI=1S/C28H35NO4/c1-3-29(22-23-16-18-26(32-2)19-17-23)20-10-11-21-33-27(30)28(31,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4,6-7,12-13,16-19,25,31H,3,5,8-9,14-15,20-22H2,1-2H3
Standard InChI Key ACFBHRDVWZCUKG-UHFFFAOYSA-N
SMILES CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=C(C=C3)OC
Canonical SMILES CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=C(C=C3)OC

Introduction

The compound 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate (CAS 181647-10-9) is a synthetically derived organic molecule with potential pharmacological applications. Below is a structured analysis of its chemical identity, synthesis, properties, and research findings.

Key Structural Components:

  • Alkyne backbone (but-2-ynyl group) linked to an ester moiety.

  • Ethyl-(4-methoxybenzyl)amine substituent.

  • Cyclohexyl and hydroxyphenyl groups attached to the acetate core .

Synthesis and Optimization

The synthesis involves multi-step organic reactions, including:

  • Alkylation: Introduction of the ethyl and methoxyphenyl groups.

  • Esterification: Formation of the acetate linkage.

  • Catalytic optimization: Use of solvents and catalysts (e.g., palladium or copper) to enhance yield and purity.

Example Reaction Scheme:

StepReaction TypeReagents/Conditions
1Alkylation of amineEthyl bromide, K₂CO₃, DMF
2EsterificationAcetic anhydride, H₂SO₄
3PurificationColumn chromatography

Physicochemical Properties

PropertyValueSource
XLogP3-AA5.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds10
LipophilicityHigh (due to cyclohexyl and methoxyphenyl groups)

The compound exhibits moderate water solubility but high membrane permeability, making it suitable for central nervous system (CNS) targeting .

Structure-Activity Relationship (SAR):

  • Methoxy group: Enhances lipophilicity and CNS penetration .

  • Cyclohexyl moiety: Stabilizes conformational flexibility, improving receptor binding.

Applications and Future Directions

  • Medicinal chemistry: Serves as a scaffold for designing CNS-active agents.

  • Therapeutic potential: Further studies are needed to validate efficacy, safety, and mechanisms of action in vivo .

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